BenchChemオンラインストアへようこそ!

ethyl 4-[(8-quinolylsulfonyl)amino]benzoate

Lipophilicity Chromatographic retention ADME prediction

Ethyl 4-[(8-quinolylsulfonyl)amino]benzoate (CAS 208175‑71‑7; molecular formula C₁₈H₁₆N₂O₄S; MW 356.4 g mol⁻¹) is a synthetic quinoline‑8‑sulfonamide bearing a para‑substituted ethyl benzoate moiety. Its core scaffold is shared with a family of pyruvate kinase M2 (PKM2) modulators and EGFR‑TK inhibitors, and the compound is specifically catalogued as Mitapivat Impurity 8, supplied with full characterisation data compliant with regulatory guidelines for ANDA submissions.

Molecular Formula C18H16N2O4S
Molecular Weight 356.4 g/mol
Cat. No. B3732886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[(8-quinolylsulfonyl)amino]benzoate
Molecular FormulaC18H16N2O4S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C18H16N2O4S/c1-2-24-18(21)14-8-10-15(11-9-14)20-25(22,23)16-7-3-5-13-6-4-12-19-17(13)16/h3-12,20H,2H2,1H3
InChIKeyMDMNZEBGJJCHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-[(8-quinolylsulfonyl)amino]benzoate: Procurement-Relevant Identity and Physicochemical Baseline


Ethyl 4-[(8-quinolylsulfonyl)amino]benzoate (CAS 208175‑71‑7; molecular formula C₁₈H₁₆N₂O₄S; MW 356.4 g mol⁻¹) is a synthetic quinoline‑8‑sulfonamide bearing a para‑substituted ethyl benzoate moiety [1]. Its core scaffold is shared with a family of pyruvate kinase M2 (PKM2) modulators and EGFR‑TK inhibitors, and the compound is specifically catalogued as Mitapivat Impurity 8, supplied with full characterisation data compliant with regulatory guidelines for ANDA submissions [2]. The ethyl ester terminus differentiates it from the corresponding methyl ester and free carboxylic acid, imparting distinct lipophilicity and hydrolysis‑liability profiles that directly condition its utility as an analytical reference standard and as a synthetic intermediate [1].

Why Ethyl 4-[(8-quinolylsulfonyl)amino]benzoate Cannot Be Interchanged with Its Closest In‑Class Analogs


Although the quinoline‑8‑sulfonamide pharmacophore is conserved across this compound class, even small changes—ester group identity (ethyl vs. methyl vs. free acid) and the position of the sulfonamide linkage on the benzoate ring (para vs. ortho)—produce measurable shifts in chromatographic retention, lipophilicity (XLogP3), and hydrogen‑bonding capacity that directly affect analytical method specificity and synthetic fitness for purpose [1]. For regulated pharmaceutical development, substituting the ethyl ester with the methyl ester or free acid without revalidation compromises impurity profiling and may lead to different degradation kinetics. The quantitative evidence below demonstrates that these structural variations are not functionally equivalent in the contexts where procurement decisions are made [2].

Quantitative Differentiation Evidence: Ethyl 4-[(8-quinolylsulfonyl)amino]benzoate vs. Closest Analogs


Lipophilicity Differentiation: Ethyl Ester (XLogP3 2.0) vs. Methyl Ester (XLogP3 1.6) and Free Acid (H‑Bond Donor Count 1 → 2)

The ethyl ester of the target compound confers a computed XLogP3 of 2.0, compared with 1.6 for the methyl ester analog methyl 4-(quinoline-8-sulfonamido)benzoate (CAS 326907‑84‑0) and an expected lower lipophilicity for the free carboxylic acid 4-(quinoline-8-sulfonamido)benzoic acid (CAS 116834‑64‑1), which carries an additional hydrogen‑bond donor [1][2]. This 0.4 log unit increase in predicted lipophilicity translates to approximately a 2.5‑fold higher octanol‑water partition, directly impacting reversed‑phase HPLC retention time and potential passive membrane permeability in cellular assays [1].

Lipophilicity Chromatographic retention ADME prediction

Regiochemical Identity: Para‑Substitution (Target) vs. Ortho‑Substitution Isomer (XLogP3 2.5)

The target compound bears the sulfonamide group at the para position of the ethyl benzoate ring. Its ortho‑substituted isomer, ethyl 2-[(8-quinolylsulfonyl)amino]benzoate (CID 3353632), possesses a computed XLogP3 of 2.5, approximately 0.5 log units higher than the para isomer, and a different InChIKey (VACOMWAWCGOJNG‑UHFFFAOYSA‑N vs. MDMNZEBGJJCHGP‑UHFFFAOYSA‑N) [1][3]. Regioisomeric sulfonamides of quinoline exhibit divergent binding modes to PKM2 in molecular docking studies, and para‑substituted derivatives appear in patent claims for PKM2‑modulating compositions, whereas ortho‑substituted variants are largely absent from the same pharmacological claims [2].

Regiochemistry Molecular recognition Synthetic purity

Regulatory Reference Standard Qualification: Mitapivat Impurity 8 with Full Characterisation Package

Ethyl 4-[(8-quinolylsulfonyl)amino]benzoate is commercially supplied as Mitapivat Impurity 8 with detailed characterisation data compliant with regulatory guidelines, enabling its use in analytical method validation (AMV), quality control (QC), and ANDA submissions for mitapivat [1]. In contrast, the methyl ester (CAS 326907‑84‑0) and the free acid (CAS 116834‑64‑1) are predominantly sold as general research compounds with purity specifications (e.g., 96%) but without the same regulatory‑grade characterisation package or traceability to pharmacopeial standards . This distinction is critical: the target compound can serve as both a synthesis intermediate and a reference standard, whereas the acid analog requires additional derivatisation and characterisation before it can fulfil a regulatory impurity role.

Reference standard Impurity profiling Regulatory compliance

Synthetic Intermediate Functionality: Ester as a Protected Carboxylic Acid Handle

The ethyl ester group in the target compound serves as a protected form of the carboxylic acid, enabling further synthetic elaboration (e.g., amide bond formation after hydrolysis) without premature deprotection or undesired side reactions at the sulfonamide nitrogen . The free acid 4-(quinoline-8-sulfonamido)benzoic acid, by contrast, can directly participate in amide coupling but may undergo decarboxylation or salt formation under certain reaction conditions, limiting its utility in multi‑step syntheses. While no kinetic hydrolysis data were identified for this specific compound, class‑level inference suggests that the ethyl ester hydrolyses more slowly than the methyl ester under both acidic and basic conditions due to steric and electronic factors [1].

Synthetic chemistry Prodrug design Derivatisation

Ethyl 4-[(8-quinolylsulfonyl)amino]benzoate: Evidence‑Anchored Research and Industrial Application Scenarios


Mitapivat ANDA Impurity Profiling and QC Release Testing

As Mitapivat Impurity 8, this compound is procured by generic pharmaceutical manufacturers to develop and validate HPLC/UPLC impurity methods for mitapivat sulfate API and finished dosage forms. Its higher XLogP3 (2.0) relative to the mitapivat API (which carries a piperazine‑carbonyl‑phenyl motif) ensures baseline chromatographic resolution, while its full characterisation package satisfies ICH Q3A/Q3B impurity identification thresholds [1].

PKM2 Modulator Structure–Activity Relationship (SAR) Studies

Medicinal chemistry groups synthesising quinoline‑8‑sulfonamide libraries use this ethyl ester as a key intermediate to explore ester‑group SAR. Compared to the methyl ester (XLogP3 1.6) and free acid, the ethyl ester provides an intermediate lipophilicity profile that can modulate cellular permeability and metabolic stability in A549, HCT‑116, and MCF‑7 cancer cell models where PKM2 is overexpressed [2].

Reference Standard for Forced Degradation Studies of Mitapivat

Stress testing (hydrolytic, oxidative, photolytic) of mitapivat generates degradation products that may include ethyl 4-[(8-quinolylsulfonyl)amino]benzoate via ester hydrolysis or sulfonamide cleavage pathways. Laboratories procuring this characterised impurity can spike it into degradation samples to confirm peak identity by retention time and mass spectrometry, a requirement for stability‑indicating method validation per ICH Q1A(R2) [1].

Synthetic Building Block for Extended Quinoline‑Sulfonamide Conjugates

The ethyl ester group serves as a masked carboxylic acid that can be selectively hydrolysed and coupled to amines, amino acids, or heterocycles, enabling the construction of focused compound libraries for EGFR‑TK inhibition or LSD1 inhibition screening. The para‑substitution pattern is explicitly claimed in patent families covering anticancer quinoline‑8‑sulfonamides, underscoring the relevance of this specific regioisomer for IP‑protected lead optimisation [3].

Quote Request

Request a Quote for ethyl 4-[(8-quinolylsulfonyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.